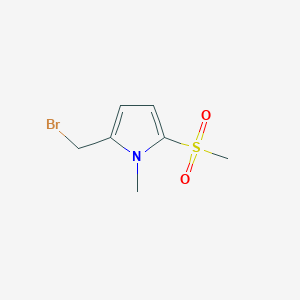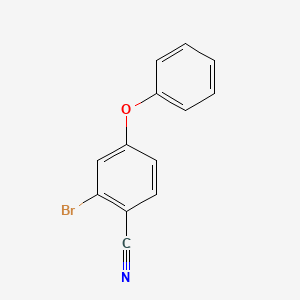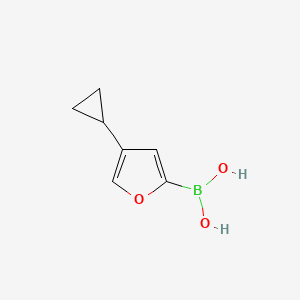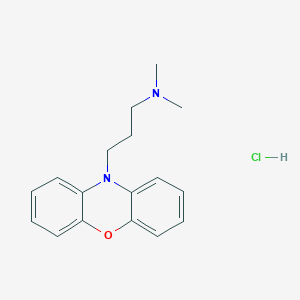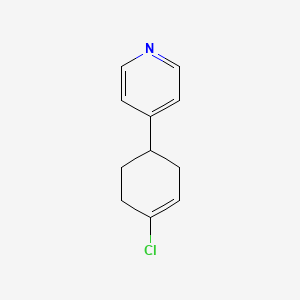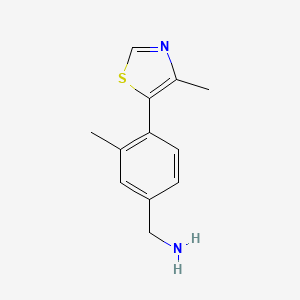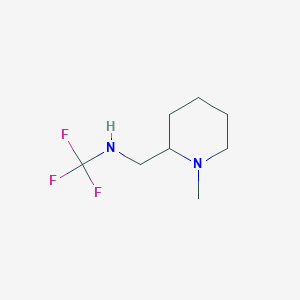
6-Fluoro-3,4-dihydro-1(2h)-quinolineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid is a fluorinated derivative of quinolineacetic acid. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, making it potentially useful in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoroquinoline with acetic anhydride under acidic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure safety and efficiency, with stringent quality control measures to maintain the consistency of the product.
化学反応の分析
Types of Reactions
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide derivative.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid.
3,4-Dihydroquinoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Quinolineacetic acid: The non-fluorinated version of the compound, with different chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
2-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-4-10-8(6-9)2-1-5-13(10)7-11(14)15/h3-4,6H,1-2,5,7H2,(H,14,15) |
InChIキー |
LPZPWPAAMRROPA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
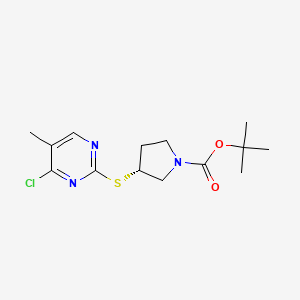

![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
